molecular formula C14H11F2NO2 B14959377 N-(3,5-difluorophenyl)-4-methoxybenzamide

N-(3,5-difluorophenyl)-4-methoxybenzamide

Cat. No.: B14959377
M. Wt: 263.24 g/mol
InChI Key: SVCDUZTYEADMOJ-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a difluorophenyl group and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-4-methoxybenzamide typically involves the reaction of 3,5-difluoroaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of N-(3,5-difluorophenyl)-4-methoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3,5-difluorophenyl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorophenyl)-4-methoxyaniline
  • N-(3,5-difluorophenyl)-4-methoxybenzoic acid
  • N-(3,5-difluorophenyl)-4-methoxybenzaldehyde

Uniqueness

N-(3,5-difluorophenyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H11F2NO2

Molecular Weight

263.24 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-4-methoxybenzamide

InChI

InChI=1S/C14H11F2NO2/c1-19-13-4-2-9(3-5-13)14(18)17-12-7-10(15)6-11(16)8-12/h2-8H,1H3,(H,17,18)

InChI Key

SVCDUZTYEADMOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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